molecular formula C12H20N2O4 B2375280 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-methyloxalamide CAS No. 899730-48-4

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-methyloxalamide

Cat. No. B2375280
CAS RN: 899730-48-4
M. Wt: 256.302
InChI Key: BCGCKOBSNOOIIS-UHFFFAOYSA-N
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Description

The compound “N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-methyloxalamide” seems to be a complex organic molecule. It appears to contain a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group, which is a type of cyclic structure containing oxygen atoms .

Scientific Research Applications

1. Medicinal Chemistry and Pharmacology

  • 5-HT1A Receptor Agonists : Compounds derived from N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-methyloxalamide have been synthesized and evaluated as potent and selective 5-HT1A receptor agonists, exhibiting potential neuroprotective activity and antinociceptive effects, suggesting a new strategy for pain control (Franchini et al., 2017).
  • Alpha-1 Adrenoceptor Antagonists : Structural derivatives of the compound have shown promise as alpha-1 receptor antagonists, with potential implications in developing more selective ligands for α1 or 5-HT1AR (Franchini et al., 2014).
  • Sigma Receptor Ligands : Certain derivatives have shown high affinity and selectivity for sigma receptors, indicating potential as sigma receptor ligands with implications in opioid modulation (Franchini et al., 2016).

2. Organic Synthesis and Material Science

  • Synthesis of Vic-Dioximes : The synthesis of vic-dioxime ligands containing the 1,4-dioxaspiro[4.5]decan moiety has been achieved, leading to the formation of various metal complexes. These findings could be relevant in coordination chemistry and material science (Canpolat & Kaya, 2004).
  • Biolubricant Development : Derivatives of 1,4-dioxaspiro[4.5]decan have been synthesized from oleic acid, showing potential as biolubricant candidates, demonstrating the versatility of this compound in green chemistry applications (Kurniawan et al., 2017).

3. Physical Chemistry

  • Phase Equilibria Studies : Research on 1,4-dioxaspiro[4.5]decane derivatives has explored their solubility in sustainable solvents, offering insights into liquid-liquid and solid-liquid equilibrium, relevant for designing alternative reactions and extraction processes (Melo et al., 2012).

properties

IUPAC Name

N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N-methyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-13-10(15)11(16)14-7-9-8-17-12(18-9)5-3-2-4-6-12/h9H,2-8H2,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGCKOBSNOOIIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1COC2(O1)CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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